molecular formula C10H12N2O B8710156 2-(1H-indazol-7-yl)propan-2-ol

2-(1H-indazol-7-yl)propan-2-ol

Cat. No.: B8710156
M. Wt: 176.21 g/mol
InChI Key: SUJQJYCFLWNMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indazol-7-yl)propan-2-ol is a small organic molecule featuring an indazole core substituted at the 7-position with a tertiary alcohol (propan-2-ol) group. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including kinase inhibition and receptor modulation. Structural analogs and synthetic methodologies from literature provide a basis for comparative analysis.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1H-indazol-7-yl)propan-2-ol

InChI

InChI=1S/C10H12N2O/c1-10(2,13)8-5-3-4-7-6-11-12-9(7)8/h3-6,13H,1-2H3,(H,11,12)

InChI Key

SUJQJYCFLWNMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=C1NN=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Indazole vs. Indole Derivatives
  • Core Structure: 2-(1H-Indazol-7-yl)propan-2-ol: Contains an indazole ring (two adjacent nitrogen atoms) with a propan-2-ol substituent at the 7-position. Compounds 10 and 11 (Indole Derivatives): Feature an indole core substituted with methoxy, methoxymethyl, and phenoxyethylamino groups ().
Complex Indazole Derivatives
  • Compound 157C : A structurally elaborate indazole derivative with chloro, methylsulfonamido, and trifluoroacetamido substituents ().
    • Synthesis : Utilizes meta-chloroperbenzoic acid (MCPBA) for oxidation, highlighting methodologies applicable to indazole functionalization ().
    • Substituent Effects : Electron-withdrawing groups (e.g., chloro) may enhance stability or alter pharmacokinetics compared to the simpler 2-(1H-indazol-7-yl)propan-2-ol.

Hydrogen-Bonding and Crystallography

  • Indazole’s nitrogen-rich structure may facilitate unique hydrogen-bonding networks, influencing crystal packing or solubility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.